Ethyl 2-[(4-methylbenzoyl)amino]benzoate
Description
Ethyl 2-[(4-methylbenzoyl)amino]benzoate is an aromatic ester featuring a benzoate core substituted at the 2-position with a (4-methylbenzoyl)amino group. This compound belongs to the broader class of ethyl benzoate derivatives, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The 4-methylbenzoyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)14-6-4-5-7-15(14)18-16(19)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
GOTXOADOKKPJTE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substitution on the benzoate ring significantly impacts molecular properties:
- Ethyl 4-[(4-Methoxybenzoyl)Amino]Benzoate Derivatives: Methoxy groups at the 4-position (e.g., in compound 9 from ) increase electron density on the aromatic ring, altering UV-Vis absorption and reactivity in coupling reactions .
- Ethyl 2-Substituted Analogs : The 2-position substitution in the target compound may introduce steric hindrance, reducing rotational freedom and affecting binding interactions in biological systems compared to 4-substituted derivatives.
Table 1: Substituent Effects in Ethyl Benzoate Derivatives
Antimicrobial Activity:
- Marine-Derived Pyranyl Benzoates (): Compounds 128–131 exhibit antibacterial activity linked to dihydro-methyl-2H-pyran-2-yl propanoate systems. The tetrahydropyran-2-one moiety in compound 128 is critical for activity, while homologs like 130 show reduced efficacy due to metabolic cleavage .
- Fluorinated Sulfonamide-Benzoate Hybrids (): Compound 127 (2-(diethylamino)ethyl 4-(4-fluorophenylsulfonamido)benzoate) demonstrates antioxidant activity via DPPH radical scavenging, highlighting the role of fluorine and sulfonamide groups .
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